molecular formula C17H15N3O3S2 B2865650 (Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 637326-67-1

(Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2865650
CAS RN: 637326-67-1
M. Wt: 373.45
InChI Key: OXKGRYOYJITWLQ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidin-4-Ones in Medicinal Chemistry

Thiazolidin-4-ones represent a crucial heterocyclic scaffold in medicinal chemistry, known for their wide range of biological activities. Recent scientific reports, particularly those from 2020 and 2021, have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has also been a subject of study. This information could be pivotal for designing new drug agents, optimizing thiazolidin-4-one derivatives for enhanced efficiency (Mech, Kurowska, & Trotsko, 2021).

Benzothiazoles and Their Derivatives

Benzothiazoles and their derivatives, another related chemical structure, have been extensively studied for their diverse pharmacological applications. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Structurally simple 2-arylbenzothiazoles have been identified as potential antitumor agents, emphasizing the importance of benzothiazole derivatives in the development of new therapeutic agents (Kamal, Hussaini, Mohammed, Malik, & Methuku, 2015).

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs), closely related to thiazolidinones, have been explored for their potential as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a key target for managing type 2 diabetes and insulin resistance. Research spanning from 2012 to 2018 has focused on TZDs' role in inhibiting PTP 1B, highlighting the significance of structural modifications to the TZD scaffold for optimizing the design of potent PTP 1B inhibitors. This research underscores the importance of TZDs in the therapeutic landscape, particularly for their role in managing diseases associated with insulin resistance (Verma, Yadav, & Thareja, 2019).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-11-3-5-12(6-4-11)9-13-15(22)20(17(23)25-13)10-14(21)19-16-18-7-8-24-16/h3-9H,2,10H2,1H3,(H,18,19,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKGRYOYJITWLQ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

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